molecular formula C10H15NO B3254294 (R)-1-(4-Methoxyphenyl)propan-1-amine CAS No. 235083-55-3

(R)-1-(4-Methoxyphenyl)propan-1-amine

Cat. No. B3254294
CAS RN: 235083-55-3
M. Wt: 165.23 g/mol
InChI Key: WOEIOKRLEJXFEF-SNVBAGLBSA-N
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Description

(R)-1-(4-Methoxyphenyl)propan-1-amine, also known as 4-MMPH, is a psychoactive compound that belongs to the phenethylamine class. It has been studied for its potential use as a research chemical, particularly in the field of neuroscience.

Scientific Research Applications

Synthesis of Optical Active Intermediates

  • (R)-1-(4-Methoxyphenyl)propan-2-amine, an optical active intermediate, is synthesized from d-alanine for (R,R)-formoterol, a bronchodilator, using a simple route involving amino group protection, cyclization, coupling with Grignard reagent, reduction, and deprotection (Wei Fan et al., 2008).

Development of Chromatographic Systems for Flow-Chemistry Applications

  • An integrated chromatographic system was developed to study the biocatalytic properties of ω‐transaminases for synthesizing chiral amines, including (R)‐1‐(4‐methoxyphenyl)propan‐2‐amine. This synthesis is important for pharmaceuticals like formoterol and dilevalol (M. Corti et al., 2019).

Intervalence Transitions in Mixed-Valence Monocations

  • Research on bis(triarylamines) linked with vinylene and phenylene-vinylene bridges, including derivatives like (E)-4,4'-Bis[bis(4-methoxyphenyl)amino]stilbene, contributes to understanding the intervalence charge-transfer and electronic properties of mixed-valence species (S. Barlow et al., 2005).

Development of Chemoenzymatic Strategies

  • Enantioenriched 1-[2-bromo(het)aryloxy]propan-2-amines were synthesized using biotransamination and kinetic resolution processes. This strategy is valuable for synthesizing pharmaceutical precursors like Levofloxacin (Ángela Mourelle-Insua et al., 2016).

Synthesis Methods

  • A simple synthesis method for 2-amino-1-(4′-methoxyphenyl)-propane, involving key reactions like Horner–Wadswoth–Emmons olefination and Hoffmann degradation, contributes to efficient production of this compound (H. Mereyala et al., 2001).

Study of Melanin Production Inhibitors

  • (4-Methoxy-benzylidene)-(3-methoxy-phenyl)-amine, a nitrogen analog of stilbene and closely related to (R)-1-(4-Methoxyphenyl)propan-1-amine, was investigated for its effects on melanin biosynthesis, indicating potential as a skin whitening agent (S. Choi et al., 2002).

properties

IUPAC Name

(1R)-1-(4-methoxyphenyl)propan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15NO/c1-3-10(11)8-4-6-9(12-2)7-5-8/h4-7,10H,3,11H2,1-2H3/t10-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WOEIOKRLEJXFEF-SNVBAGLBSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C1=CC=C(C=C1)OC)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

165.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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